Dcp-LA

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre selektive Aktivierung der Proteinkinase C epsilon (PKC-ε), einem neuartigen Isoenzym der Proteinkinase C .

Herstellungsmethoden

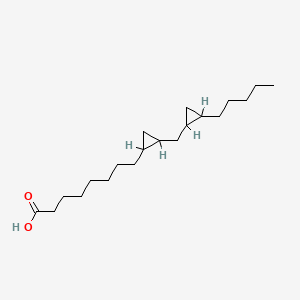

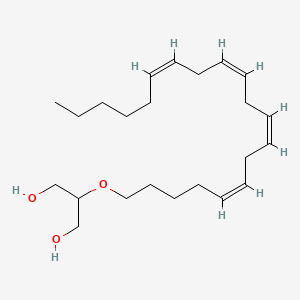

Die Synthese von DCP-LA beinhaltet die Derivatisierung von Linolsäure. Der Syntheseweg beinhaltet typischerweise die Bildung von Cyclopropanringen anstelle von cis-Doppelbindungen, die in Linolsäure vorhanden sind . Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die gewünschte Cyclopropanstruktur zu erreichen. Industrielle Produktionsmethoden können variieren, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion .

Wissenschaftliche Forschungsanwendungen

DCP-LA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Aktivierung der Proteinkinase C epsilon. Es bindet an die Phosphatidylserin-Bindungsstelle an der Proteinkinase C epsilon, was zu deren Aktivierung in Abwesenheit von Phosphatidylserin und Diacylglycerol führt . Diese Aktivierung führt zur Stimulation verschiedener nachgeschalteter Signalwege, einschließlich der Hemmung von Caspase-3 und Caspase-9, die an der Apoptose beteiligt sind .

Wirkmechanismus

Target of Action

Dcp-LA, a linoleic acid derivative, primarily targets Protein Kinase C epsilon (PKC-ε) . PKC-ε is a novel PKC isozyme that plays a crucial role in various cellular functions, including cell differentiation, proliferation, and immune response .

Mode of Action

This compound selectively and directly activates PKC-ε . It does this in a diacylglycerol and calcium-independent manner, possibly by binding to the phosphatidylserine binding site on PKC-ε . This activation is concentration-dependent, with the maximal effect observed at 100 nM .

Biochemical Pathways

Upon activation, PKC-ε can stimulate the AMPA receptor exocytosis and activate Ca(2+)/calmodulin-dependent protein kinase II (CaMKII) . This compound also inhibits protein phosphatase-1 (PP-1) , which is involved in various cellular processes, including cell division, protein synthesis, and other metabolic pathways .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

This compound has been shown to protect neurons from oxidative stress-induced apoptosis . It achieves this by inhibiting the activation of caspase-3/-9, key enzymes involved in the execution-phase of cell apoptosis . Furthermore, this compound suppresses GSK-3β activation and reduces Tau-Ser396 phosphorylation, which are implicated in neurodegenerative diseases like Alzheimer’s .

Biochemische Analyse

Biochemical Properties

Dcp-LA plays a crucial role in biochemical reactions by selectively activating protein kinase C epsilon. This activation is achieved with a greater than seven-fold potency compared to other protein kinase C isoforms such as protein kinase C alpha, beta I, beta II, gamma, delta, mu, eta, and zeta . This compound interacts with protein kinase C epsilon by binding to the phosphatidylserine binding site, which is essential for the enzyme’s activation . Additionally, this compound has been shown to stimulate the release of neurotransmitters such as glutamate, dopamine, and serotonin in rat brain slices, indicating its involvement in neurotransmission .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound decreases intracellular levels of amyloid-beta, a peptide associated with Alzheimer’s disease . This compound also promotes the translocation of the serotonin receptor to the cell surface, enhancing serotonin release and improving depression-like behavior in mice subjected to restraint stress . Furthermore, this compound influences cell signaling pathways by activating protein kinase C epsilon, which plays a role in regulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with protein kinase C epsilon. By binding to the phosphatidylserine binding site, this compound activates protein kinase C epsilon in the absence of phosphatidylserine and diacylglycerol . This activation leads to a cascade of downstream effects, including the stimulation of neurotransmitter release and the reduction of amyloid-beta levels . Additionally, this compound inactivates glycogen synthase kinase 3 beta by promoting its phosphorylation, which is associated with improved serotonergic neurotransmission and reduced depression-like behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its activity for extended periods . In in vivo studies, this compound has been shown to prevent synaptic loss and amyloid plaque formation in a transgenic mouse model of Alzheimer’s disease . These long-term effects suggest that this compound may have potential therapeutic applications for neurodegenerative disorders.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 3 mg/kg, this compound has been shown to prevent synaptic loss and reduce escape latency in the Morris water maze, indicating improved cognitive function in a mouse model of Alzheimer’s disease . Higher doses may lead to toxic or adverse effects, although specific data on such effects are limited.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C epsilon. This interaction influences metabolic flux and metabolite levels by regulating the activity of protein kinase C epsilon . Additionally, this compound’s ability to inactivate glycogen synthase kinase 3 beta further impacts metabolic pathways related to serotonergic neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain . This compound’s ability to cross the blood-brain barrier and its subsequent distribution in the brain are critical for its effects on neurotransmission and cognitive function.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with protein kinase C epsilon and other binding proteins. These interactions direct this compound to specific cellular compartments, such as the plasma membrane and synaptic vesicles . The compound’s localization is essential for its activity and function, as it enables the targeted activation of protein kinase C epsilon and the modulation of neurotransmitter release.

Vorbereitungsmethoden

The synthesis of DCP-LA involves the derivatization of linoleic acid. The synthetic route typically includes the formation of cyclopropane rings instead of cis-double bonds present in linoleic acid . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired cyclopropane structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Analyse Chemischer Reaktionen

DCP-LA unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Cyclopropanringe oder andere funktionelle Gruppen im Molekül verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den Cyclopropanringen oder der Octansäurekette auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

DCP-LA ist einzigartig in seiner selektiven Aktivierung der Proteinkinase C epsilon. Zu ähnlichen Verbindungen gehören andere Linolsäurederivate und Proteinkinase C-Aktivatoren wie:

Linolsäure: Die Stammverbindung von this compound, die nicht die gleichen selektiven Aktivierungseigenschaften besitzt.

Proteinkinase C-Aktivatoren: Verbindungen wie Phorbolester, die mehrere Proteinkinase C-Isoenzyme aktivieren, aber die Selektivität für Proteinkinase C epsilon fehlt.

Die Einzigartigkeit von this compound liegt in seiner selektiven Aktivierung der Proteinkinase C epsilon, was es zu einem wertvollen Werkzeug für die Untersuchung von Proteinkinase C-Signalwegen und potentiellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONYTTFKIUJZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC1CC2CC2CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432656 | |

| Record name | DCP-LA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28399-31-7 | |

| Record name | DCP-LA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)